
Agn-PC-0jtnqd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0jtnqd is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0jtnqd typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of radio frequency (RF) magnetron sputtering technology to deposit the compound onto a substrate . This process is carried out at room temperature with specific chamber pressure and argon flow rate conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) techniques. These methods allow for the efficient and consistent production of the compound, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0jtnqd undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Agn-PC-0jtnqd has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is being explored for its potential in drug delivery systems and diagnostic tools . Industrially, the compound is used in the production of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of Agn-PC-0jtnqd involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or enhanced drug delivery .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to Agn-PC-0jtnqd include silver pentazolates like AgN5 and AgN6. These compounds share some structural similarities but differ in their specific properties and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance.
Propiedades
Número CAS |
32046-42-7 |
|---|---|
Fórmula molecular |
C11H9ClO3 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
methyl 2-carbonochloridoyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
YQWFLMIHYGAKCZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
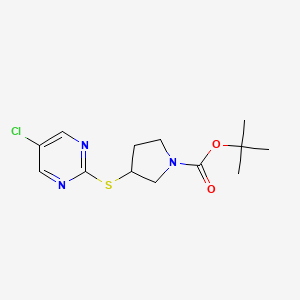
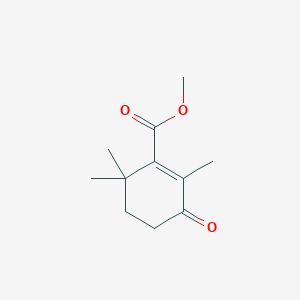
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
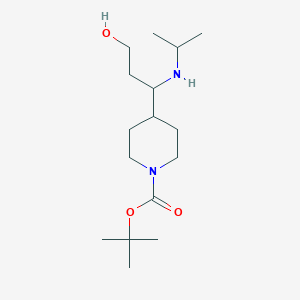
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
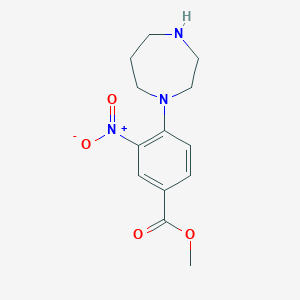
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
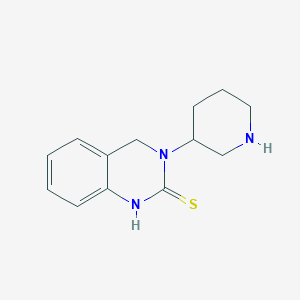
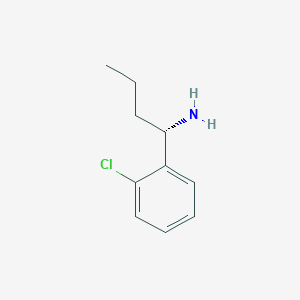
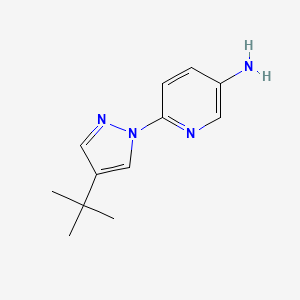

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
